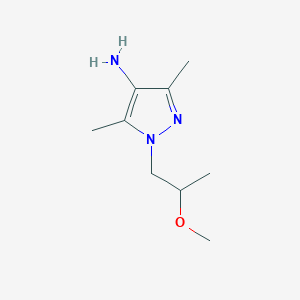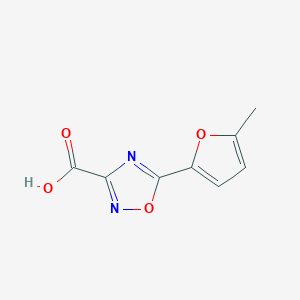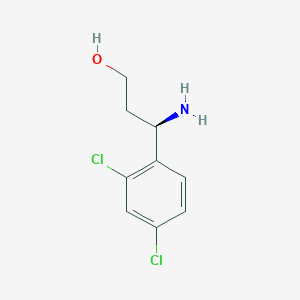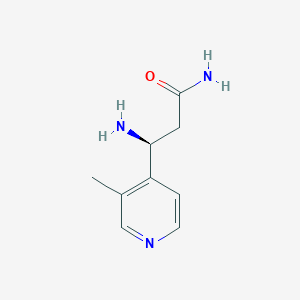
(3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide: is a compound that belongs to the class of substituted pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The presence of the amino group and the pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and a suitable amine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino group in (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the pyridine ring.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine:
Drug Development:
Cancer Research: It may be used in the development of anti-cancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring allow the compound to form hydrogen bonds and π-π interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- (3S)-3-Amino-3-(4-methylpyridin-2-yl)propanamide
- (3S)-3-Amino-3-(3-chloropyridin-4-yl)propanamide
- (3S)-3-Amino-3-(3-bromopyridin-4-yl)propanamide
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the compound’s reactivity and applications.
- Reactivity: Compounds with electron-withdrawing groups (e.g., chloro, bromo) may have different reactivity compared to those with electron-donating groups (e.g., methyl).
- Applications: The presence of different substituents can also influence the compound’s suitability for specific applications, such as enzyme inhibition or material science.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-methylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m0/s1 |
Clave InChI |
VAYJCERTEILXTI-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C=CN=C1)[C@H](CC(=O)N)N |
SMILES canónico |
CC1=C(C=CN=C1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
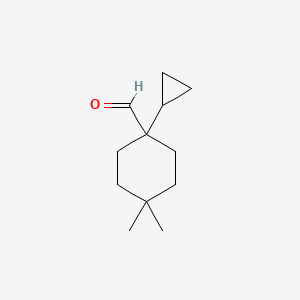
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)


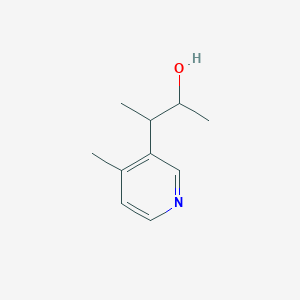

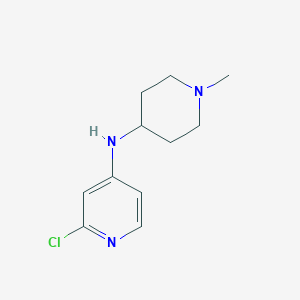
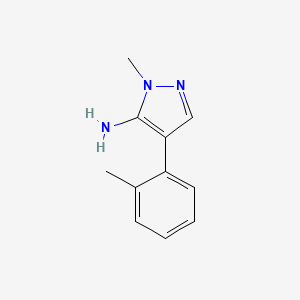
![4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)

